molecular formula C17H24N2O2 B2802170 exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester CAS No. 1958100-34-9

exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

Cat. No.: B2802170
CAS No.: 1958100-34-9
M. Wt: 288.391
InChI Key: QXNYDGDGCRFDBF-YSPPHNQVSA-N
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Description

exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester: is a complex organic compound with a bicyclic structure containing nitrogen and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable amino acid derivative followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methylamino group to a corresponding amine oxide.

  • Reduction: : Reducing the ester group to an alcohol.

  • Substitution: : Replacing the benzyl ester group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), often under acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used, often in anhydrous ether.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including interactions with enzymes or receptors.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific context of its use.

Comparison with Similar Compounds

This compound is unique due to its bicyclic structure and the presence of both a nitrogen atom and a benzyl ester group. Similar compounds might include other bicyclic amines or esters, but the specific arrangement and functional groups of this compound set it apart. Examples of similar compounds could be:

  • Bicyclo[3.3.1]nonane derivatives

  • Amino acid esters

  • Other nitrogen-containing bicyclic compounds

Properties

IUPAC Name

benzyl (1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t14?,15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNYDGDGCRFDBF-MQVJKMGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1C[C@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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